molecular formula C16H11N5O2 B8696106 1-Methyl-7-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline CAS No. 57370-25-9

1-Methyl-7-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

Cat. No. B8696106
M. Wt: 305.29 g/mol
InChI Key: WFLSSSFZPNQCGY-UHFFFAOYSA-N
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Patent
US04002755

Procedure details

In the next place, a mixture of 0.8 g of 2-(2-acetylhydrazino)-4-phenyl-6-nitroquinazoline thus obtained and 16 g of polyphosphoric acid was heated at 150° to 160° C for 2 hours. The mixture was then poured into ice-water and made alkaline with concentrated ammonia water. The precipitated crystals were filtered, washed with ethanol and then recrystallized from chloroform to obtain 1-methyl-5-phenyl-7-nitro-s-triazolo[4,3-a]quinazoline as pale brown crystals, m.p. 350° - 352° C.
Name
2-(2-acetylhydrazino)-4-phenyl-6-nitroquinazoline
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6]1[N:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:22]([O-:24])=[O:23])[CH:12]=2)[N:7]=1)(=O)[CH3:2].O.N>>[CH3:2][C:1]1[N:7]2[C:8]3[C:13]([C:14]([C:16]4[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=4)=[N:15][C:6]2=[N:5][N:4]=1)=[CH:12][C:11]([N+:22]([O-:24])=[O:23])=[CH:10][CH:9]=3 |f:1.2|

Inputs

Step One
Name
2-(2-acetylhydrazino)-4-phenyl-6-nitroquinazoline
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)NNC1=NC2=CC=C(C=C2C(=N1)C1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
polyphosphoric acid
Quantity
16 g
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C2N1C1=CC=C(C=C1C(=N2)C2=CC=CC=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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